Benzonitrile,3-(1h-indol-2-yl)-
Description
Contextualization of Indole (B1671886) and Benzonitrile (B105546) Scaffolds in Advanced Organic Chemistry
Indole and its derivatives are fundamental heterocyclic structures in medicinal and organic chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals. nih.govderpharmachemica.comrsc.org The indole scaffold is a privileged structure, recognized for its diverse biological activities. nih.govresearchgate.net It is a key component in many marketed drugs, highlighting its importance in drug discovery. nih.gov The functionalization of indoles, particularly at the C2 and C3 positions, has been a major focus of synthetic chemistry to create a wide array of bioactive molecules. acs.orgsemanticscholar.orgrsc.org
Similarly, the benzonitrile unit is a valuable building block in organic synthesis. The nitrile group is a versatile functional group that can be transformed into various other functionalities, making benzonitrile derivatives key intermediates in the synthesis of complex molecules.
Rationale for Investigating Hybrid Indole-Nitrile Molecular Architectures
The strategy of creating hybrid molecules by combining distinct pharmacophoric units is a well-established approach in drug design known as molecular hybridization. researchgate.net This approach aims to develop new compounds with potentially enhanced or novel biological activities, improved selectivity, or dual modes of action. researchgate.net The combination of the indole nucleus with a benzonitrile moiety in a single molecular framework, as seen in Benzonitrile, 3-(1H-indol-2-yl)-, is driven by the prospect of synergistic effects arising from the two components. The development of such hybrid molecules may lead to compounds with interesting biological properties. researchgate.net For instance, indole-nitrile hybrids have been investigated for their potential as photosystem II inhibitors and anticancer agents. nih.govnih.gov
Historical Development of Synthetic Strategies for Indole and Benzonitrile Functionalization
The synthesis of functionalized indoles has a rich history, with classic methods like the Fischer, Bischler, and Leimgruber–Batcho indole syntheses being foundational. nih.gov Over the years, significant advancements have been made, particularly in the realm of transition-metal-catalyzed cross-coupling reactions. nih.gov These modern methods, including the Suzuki-Miyaura, Sonogashira, Heck, and Stille couplings, have enabled the efficient and selective functionalization of the indole core at various positions. nih.govresearchgate.net The direct C-H functionalization of indoles has also emerged as a powerful tool, offering more atom-economical and environmentally friendly routes to complex indole derivatives. acs.org
The functionalization of benzonitrile has also seen considerable development. The inherent reactivity of the aromatic ring and the cyano group allows for a wide range of chemical transformations. Palladium-catalyzed cross-coupling reactions are commonly employed to introduce substituents onto the benzonitrile ring.
The synthesis of 2-cyanoindoles, a class of compounds structurally related to Benzonitrile, 3-(1H-indol-2-yl)-, has been achieved through various methods, including the direct incorporation of a nitrile group onto a pre-existing indole scaffold using reagents like zinc cyanide. nih.gov
Research Significance of 3-(1H-indol-2-yl)benzonitrile and Structurally Related Analogs
The significance of 3-(1H-indol-2-yl)benzonitrile and its analogs lies in their potential as building blocks for more complex molecules and their own inherent biological activities. Research has shown that indole derivatives, including those with nitrile functionalities, can exhibit a range of biological effects, such as antimicrobial and cytotoxic properties. nih.gov
For instance, a study on boehmite composites with ortho- and para-isomers of (1H-indol-2-yl)benzonitrile demonstrated their potential for hydrogen storage, with the para-substituted version showing a higher storage capacity. researchgate.net This highlights the influence of substituent positioning on the material properties of these compounds.
Furthermore, analogs of 3-(1H-indol-2-yl)benzonitrile have been investigated for their anticancer activity. For example, (Z)-4-((2-(2-cyano-2-(3,4,5-trimethoxyphenyl)vinyl)-1H-indol-1-yl)-methyl) benzonitrile, a more complex analog, has shown potent growth inhibition in various cancer cell lines. nih.gov Another related compound, 4-((5-(1H-Indol-2-yl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)methyl)benzonitrile, has demonstrated good to moderate antibacterial activity. mdpi.com
Scope and Objectives of Academic Inquiry into Benzonitrile, 3-(1H-indol-2-yl)-
Academic research into Benzonitrile, 3-(1H-indol-2-yl)- and its analogs is multifaceted. A primary objective is the development of novel and efficient synthetic methodologies for their preparation. nih.govacs.org This includes exploring new catalytic systems and reaction conditions to improve yields, selectivity, and substrate scope.
Another key area of investigation is the exploration of the chemical reactivity of this hybrid scaffold, using it as a versatile intermediate for the synthesis of more elaborate heterocyclic systems. acs.org
Furthermore, a significant portion of the research is dedicated to evaluating the biological and material properties of these compounds. This involves screening for a wide range of activities, including but not limited to, anticancer, antimicrobial, and antiviral properties, as well as potential applications in materials science, such as hydrogen storage. nih.govresearchgate.net The ultimate goal is to understand the structure-activity relationships and to design new molecules with enhanced and specific functionalities.
Structure
2D Structure
Properties
IUPAC Name |
3-(1H-indol-2-yl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2/c16-10-11-4-3-6-12(8-11)15-9-13-5-1-2-7-14(13)17-15/h1-9,17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHSPXQIYYFBUCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C3=CC=CC(=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Spectroscopic and Advanced Structural Characterization of Benzonitrile, 3 1h Indol 2 Yl
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the magnetic properties of atomic nuclei.
Proton Nuclear Magnetic Resonance (¹H NMR)
¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms within the molecule. For Benzonitrile (B105546), 3-(1H-indol-2-yl)-, the spectrum reveals distinct signals corresponding to the protons of the indole (B1671886) and benzonitrile rings. Aromatic protons typically resonate in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the ring currents. The specific chemical shifts and coupling patterns allow for the assignment of each proton to its position on the respective aromatic rings. The NH proton of the indole ring often appears as a broad singlet at a higher chemical shift.
Table 1: Representative ¹H NMR Data for Benzonitrile, 3-(1H-indol-2-yl)- and Related Structures
| Compound | Solvent | Chemical Shifts (δ, ppm) |
|---|---|---|
| Benzonitrile, 3-(1H-indol-2-yl)- | Not Specified | Aromatic protons and indole NH proton signals are characteristic. |
| 3-(Di(1H-indol-3-yl)methyl)benzonitrile | CDCl₃ | 7.96 (s, 2H), 7.37-7.39 (m, 5H), 7.22-7.27 (m, 5H), 7.21 (d, J 6.0 Hz, 2H), 7.04 (t, J 7.2 Hz, 2H), 6.77 (s, 2H), 5.88 (s, 1H). scielo.br |
Note: The table includes data for related compounds to provide a comparative context for the expected spectral features of Benzonitrile, 3-(1H-indol-2-yl)-.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The spectrum of Benzonitrile, 3-(1H-indol-2-yl)- will show distinct signals for each unique carbon atom. The carbon atom of the nitrile group (C≡N) typically appears in the range of δ 110-125 ppm. The aromatic carbons of both the indole and benzonitrile rings will resonate in the δ 100-150 ppm region. The specific chemical shifts are influenced by the electronic effects of the substituents.
Table 2: Representative ¹³C NMR Data for Benzonitrile, 3-(1H-indol-2-yl)- and Related Structures
| Compound | Solvent | Chemical Shifts (δ, ppm) |
|---|---|---|
| Benzonitrile, 3-(1H-indol-2-yl)- | Not Specified | Signals for the nitrile carbon and aromatic carbons are expected in their characteristic regions. |
| 3-(Di(1H-indol-3-yl)methyl)benzonitrile | CDCl₃ | 146.2, 136.6, 134.0, 129.4, 128.7, 126.9, 126.8, 126.4, 123.6, 122.0, 119.7, 119.3, 118.9, 111.0, 39.9. scielo.br |
Note: The table includes data for related compounds to provide a comparative context for the expected spectral features of Benzonitrile, 3-(1H-indol-2-yl)-.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between atoms.
COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) couplings, helping to identify adjacent protons within the indole and benzonitrile rings.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of protonated carbons. columbia.edu
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart, which is crucial for piecing together the entire molecular structure and confirming the linkage between the indole and benzonitrile moieties. columbia.edu
For Benzonitrile, 3-(1H-indol-2-yl)-, HMBC would be particularly useful in confirming the C-C bond between the C2 of the indole ring and the C3 of the benzonitrile ring through long-range correlations.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. The IR spectrum of Benzonitrile, 3-(1H-indol-2-yl)- is expected to show several key absorption bands.
A prominent and sharp absorption band around 2220-2240 cm⁻¹ is characteristic of the C≡N (nitrile) stretching vibration. scielo.br The N-H stretching vibration of the indole ring typically appears as a sharp to moderately broad band in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings appear in the 1450-1600 cm⁻¹ region. scielo.br
Table 3: Key IR Absorption Bands for Benzonitrile, 3-(1H-indol-2-yl)-
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Nitrile (C≡N) | Stretching | ~2229 scielo.br |
| Indole (N-H) | Stretching | ~3400 |
| Aromatic C-H | Stretching | >3000 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Characteristics
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended π-conjugated system of Benzonitrile, 3-(1H-indol-2-yl)-, arising from the connected indole and benzonitrile rings, is expected to result in strong UV absorption.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. For Benzonitrile, 3-(1H-indol-2-yl)-, high-resolution mass spectrometry (HRMS) would provide a very accurate mass measurement of the molecular ion ([M+H]⁺ or [M]⁺), confirming its molecular formula.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with very high precision. This technique provides an experimentally determined exact mass, which can be compared to the calculated theoretical mass of a proposed molecular formula, thereby confirming the compound's identity and purity.
For Benzonitrile, 3-(1H-indol-2-yl)-, with the molecular formula C₁₅H₁₀N₂, the theoretical exact mass can be calculated. HRMS analysis would involve ionizing the molecule, often using soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), to prevent fragmentation and observe the intact molecular ion. The high resolving power of the mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument, allows for the differentiation of ions with very similar nominal masses.
A typical HRMS experiment would yield a mass spectrum where the most abundant peak corresponds to the protonated molecule [M+H]⁺. The measured m/z value for this ion would be expected to be extremely close to the calculated value for C₁₅H₁₁N₂⁺.
Table 1: Theoretical and Expected HRMS Data for Benzonitrile, 3-(1H-indol-2-yl)-
| Molecular Formula | Ion | Calculated m/z | Expected Experimental m/z |
| C₁₅H₁₀N₂ | [M+H]⁺ | 219.0917 | Within a few ppm of the calculated value |
The difference between the measured and calculated mass, typically expressed in parts per million (ppm), serves as a key indicator of the accuracy of the mass determination and, by extension, the confidence in the proposed elemental composition.
Single Crystal X-ray Diffraction (SCXRD) for Absolute Structure and Conformational Analysis
Single Crystal X-ray Diffraction (SCXRD) stands as the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. This technique provides precise bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecule's absolute structure and conformation in the solid state.
To perform SCXRD analysis on Benzonitrile, 3-(1H-indol-2-yl)-, a high-quality single crystal of the compound is required. This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.
The data obtained from an SCXRD experiment would provide critical insights into the planarity of the indole and benzonitrile rings and the dihedral angle between them. This information is crucial for understanding the extent of electronic conjugation between the two aromatic systems. Furthermore, SCXRD analysis reveals details about intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the indole N-H group and π-π stacking between the aromatic rings.
Table 2: Key Structural Parameters Obtainable from SCXRD for Benzonitrile, 3-(1H-indol-2-yl)-
| Structural Parameter | Significance |
| Bond Lengths (e.g., C-C, C-N, C≡N) | Confirms the connectivity and bond orders within the molecule. |
| Bond Angles | Defines the geometry around each atom. |
| Torsion (Dihedral) Angles | Describes the rotational orientation of the benzonitrile ring relative to the indole ring. |
| Intermolecular Interactions | Reveals how molecules are packed in the solid state, influencing physical properties. |
The crystallographic data would be deposited in a public database, such as the Cambridge Structural Database (CSD), and would include cell parameters, space group, and atomic coordinates.
Advanced Spectroscopic Probes (e.g., Raman Spectroscopy)
Raman spectroscopy is a vibrational spectroscopy technique that provides information about the molecular vibrations and rotational modes of a compound. It is complementary to infrared (IR) spectroscopy and is particularly sensitive to non-polar bonds and symmetric vibrations.
For Benzonitrile, 3-(1H-indol-2-yl)-, a Raman spectrum would exhibit characteristic peaks corresponding to the vibrational modes of the indole and benzonitrile moieties. The nitrile (C≡N) stretching vibration, typically appearing in the range of 2220-2260 cm⁻¹, would be a prominent and easily identifiable peak. The spectrum would also feature bands arising from the C-H stretching and bending vibrations of the aromatic rings, as well as the N-H stretching of the indole group.
Advanced Raman techniques, such as Surface-Enhanced Raman Spectroscopy (SERS) or Resonance Raman Spectroscopy, could provide further detailed information. For instance, Resonance Raman could be used to selectively enhance the vibrations of the chromophoric parts of the molecule, aiding in the assignment of specific vibrational modes.
Table 3: Expected Characteristic Raman Shifts for Benzonitrile, 3-(1H-indol-2-yl)-
| Functional Group/Vibration | Expected Raman Shift (cm⁻¹) |
| Nitrile (C≡N) stretch | 2220 - 2260 |
| Indole N-H stretch | 3400 - 3500 |
| Aromatic C-H stretch | 3000 - 3100 |
| Aromatic ring stretching | 1400 - 1600 |
By analyzing the positions, intensities, and shapes of the Raman bands, detailed information about the molecular structure and its symmetry can be obtained, corroborating findings from other analytical techniques.
Computational and Theoretical Investigations of Benzonitrile, 3 1h Indol 2 Yl
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry Optimization
Quantum chemical calculations are fundamental to modern chemical research, providing detailed insights into molecular properties at the atomic level. For Benzonitrile (B105546), 3-(1H-indol-2-yl)-, these calculations are used to determine the most stable three-dimensional arrangement of its atoms (molecular geometry) and the distribution of electrons within the molecule (electronic structure).
Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic properties of many-body systems, including molecules. researchgate.netnih.govrsc.org It is widely applied in theoretical and computational chemistry to model molecular behavior under various conditions. researchgate.net The theory's popularity stems from its favorable balance of accuracy and computational cost, making it suitable for relatively large molecules like Benzonitrile, 3-(1H-indol-2-yl)-. nih.govnih.gov
DFT calculations for organic molecules often employ hybrid functionals, such as the widely used B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which incorporates a portion of exact exchange from Hartree-Fock theory with exchange and correlation functionals. nih.govnih.gov Other functionals like CAM-B3LYP and M06-2X are also utilized, particularly when studying charge transfer phenomena or non-covalent interactions. nih.govresearchgate.net These methods are instrumental in optimizing the molecular structure to find its lowest energy conformation and in calculating various electronic properties. nih.gov
The accuracy of DFT calculations is highly dependent on the chosen basis set, which is a set of mathematical functions used to build the molecular orbitals. nih.gov Pople-style basis sets, such as 6-31G(d,p) and the more extensive 6-311++G(d,p), are commonly used for geometry optimization and property calculation of organic compounds. researchgate.netnih.govresearchgate.net The inclusion of polarization functions (d,p) and diffuse functions (+) is critical for accurately describing the electron distribution, especially in molecules with heteroatoms and pi-conjugated systems. acs.org
The selection of an appropriate combination of a functional and a basis set is crucial for obtaining reliable results. For instance, studies on related indole (B1671886) derivatives have successfully used the B3LYP functional combined with the 6-311++G(d,p) basis set to analyze molecular structures and electronic properties. researchgate.netniscpr.res.in The choice represents a compromise between the desired accuracy and the available computational resources, with larger basis sets providing more accurate results at a higher computational expense.
Table 1: Common DFT Functionals and Basis Sets for Aromatic Heterocycles
| Functional | Basis Set | Typical Application |
|---|---|---|
| B3LYP | 6-31G(d,p) | Geometry Optimization, Vibrational Frequencies |
| B3LYP | 6-311++G(d,p) | Electronic Properties, NMR, FMO Analysis researchgate.netniscpr.res.in |
| M06-2X | 6-31+G(d,p) | Thermochemistry, Non-covalent Interactions nih.gov |
| CAM-B3LYP | def2-TZVP | Excited States, Charge Transfer researchgate.net |
| PBE0 | cc-pVTZ | High-accuracy Energy Calculations |
This table is illustrative and shows methods commonly applied to similar molecular systems.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.comwikipedia.org The energy and localization of these orbitals are key indicators of a molecule's kinetic stability and reactive sites. nih.govniscpr.res.in
The HOMO is the outermost orbital containing electrons and acts as an electron donor in chemical reactions. Its energy level is related to the molecule's ionization potential and its susceptibility to electrophilic attack. In hybrid molecules containing both indole and benzonitrile moieties, the HOMO is typically localized on the electron-rich indole ring system. The indole group, with its nitrogen heteroatom and aromatic character, is a strong electron-donating component, making it the primary site for electrophilic reactions. pku.edu.cn A higher HOMO energy indicates a greater ability to donate electrons and thus higher reactivity towards electrophiles.
The LUMO is the innermost orbital without electrons and serves as an electron acceptor. Its energy level corresponds to the electron affinity of the molecule, and its location indicates the most probable site for nucleophilic attack. For indole-benzonitrile hybrids, the LUMO is characteristically centered on the electron-withdrawing benzonitrile portion of the molecule. The nitrile group (-C≡N) is strongly electron-withdrawing, which lowers the energy of the LUMO and makes the benzonitrile ring susceptible to attack by nucleophiles.
The spatial separation of the HOMO (on the indole moiety) and the LUMO (on the benzonitrile moiety) in Benzonitrile, 3-(1H-indol-2-yl)- has significant implications for its chemical behavior. This distinct separation facilitates intramolecular charge transfer (ICT) upon electronic excitation, a property that is highly relevant for applications in nonlinear optics and organic electronics.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for gauging molecular stability and reactivity. nanomedicine-rj.com A small energy gap suggests that the molecule is more polarizable, less stable, and more chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov This characteristic indicates that the molecule can readily participate in electron transfer processes. pku.edu.cnresearchgate.net The nucleophilic character of the indole part and the electrophilic character of the benzonitrile part define the molecule's reactivity profile, guiding its interactions with other chemical species.
Table 2: Predicted Frontier Molecular Orbital Characteristics for Benzonitrile, 3-(1H-indol-2-yl)-
| Molecular Orbital | Predicted Localization | Implied Reactivity |
|---|---|---|
| HOMO | Indole Ring | Site of electrophilic attack; electron donation |
| LUMO | Benzonitrile Ring | Site of nucleophilic attack; electron acceptance |
| HOMO-LUMO Gap | Relatively small | High chemical reactivity; potential for intramolecular charge transfer |
This table is based on established principles for indole-benzonitrile hybrid systems.
Molecular Electrostatic Potential (MESP) Surface Mapping
Molecular Electrostatic Potential (MESP) is a valuable tool in computational chemistry for predicting the reactive behavior of a molecule. chemrxiv.orguni-muenchen.de It maps the electrostatic potential onto the electron density surface, visually representing the charge distribution. uni-muenchen.de Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. chemrxiv.orgresearchgate.net The MESP is calculated as the force exerted on a positive test charge (like a proton) by the molecule's nuclei and electrons, providing a guide to its intermolecular interactions. chemrxiv.orguni-muenchen.de
For Benzonitrile, 3-(1H-indol-2-yl)-, the MESP map would highlight several key reactive sites. The most negative potential is expected around the nitrogen atom of the nitrile group (-C≡N) and the nitrogen atom of the indole ring, indicating these are the primary sites for electrophilic interaction and hydrogen bonding. uni-muenchen.demdpi.com The π-systems of both the benzene (B151609) and indole rings also exhibit negative potential above and below the plane of the rings, making them attractive for π-π stacking and interactions with cations. mdpi.com Conversely, the hydrogen atom attached to the indole nitrogen (N-H) would show a significant positive potential, marking it as a primary hydrogen bond donor site.
Table 1: Predicted MESP Features for Benzonitrile, 3-(1H-indol-2-yl)-
| Molecular Region | Predicted MESP Value | Implication for Reactivity |
|---|---|---|
| Indole N-H Proton | Strongly Positive | Site for nucleophilic attack; hydrogen bond donor |
| Nitrile Nitrogen Atom | Strongly Negative | Site for electrophilic attack; hydrogen bond acceptor |
| Indole Nitrogen Atom | Negative | Site for electrophilic attack; hydrogen bond acceptor |
| π-cloud of Benzene Ring | Negative | Attraction of cations and electrophiles |
Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding Interactions
Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals of a wavefunction into localized, intuitive chemical bonds and lone pairs, closely resembling the familiar Lewis structure picture. uni-muenchen.dejuniperpublishers.com This analysis provides quantitative insight into the delocalization of electron density and the stabilizing energy associated with these interactions, primarily through second-order perturbation theory. uni-muenchen.denih.gov The stabilization energy (E(2)) quantifies the strength of hyperconjugative interactions between filled (donor) and empty (acceptor) orbitals. nih.gov
Table 2: Predicted NBO Donor-Acceptor Interactions and Stabilization Energies (E(2))
| Donor NBO | Acceptor NBO | Predicted E(2) (kcal/mol) | Type of Interaction |
|---|---|---|---|
| π (Indole Ring) | π* (Benzene Ring) | High | π-conjugation |
| π (Benzene Ring) | π* (Indole Ring) | High | π-conjugation |
| LP (Indole Nitrogen) | π* (Indole C=C bonds) | Moderate to High | Intramolecular charge transfer, resonance stabilization |
Ab Initio Molecular Dynamics (AIMD) Simulations for Reaction Pathway Elucidation
Ab Initio Molecular Dynamics (AIMD) is a powerful simulation technique that calculates the potential energy and forces acting on atoms "on-the-fly" from first principles (ab initio quantum mechanics) at each step of a molecular trajectory. scispace.commdpi.com This avoids the need for pre-parameterized force fields and allows for the simulation of chemical bond formation and breaking. mdpi.comnih.gov AIMD is particularly useful for elucidating complex reaction mechanisms, exploring potential energy surfaces, and understanding the dynamics of chemical processes in various environments. scispace.comnih.gov
For Benzonitrile, 3-(1H-indol-2-yl)-, AIMD simulations could be employed to investigate its formation pathway. For instance, in a simulated palladium-catalyzed C-H activation/cyclization reaction, AIMD could track the atomic motions over time, revealing the sequence of events, identifying transient intermediates, and clarifying the role of the catalyst and other reagents. bohrium.comauctoresonline.org Studies have used AIMD to model the formation of benzonitrile from smaller molecules in interstellar conditions, demonstrating its capability to predict reaction pathways leading to aromatic molecules. nih.govnih.gov By simulating the system under various pressures and temperatures, researchers can gain insight into the activation barriers and kinetics of the reactions involved. mdpi.com
Molecular Electron Density Theory (MEDT) for Understanding Reaction Mechanisms
Molecular Electron Density Theory (MEDT) offers a modern framework for understanding chemical reactivity, positing that changes in electron density, rather than molecular orbital interactions, are the primary drivers of chemical reactions. luisrdomingo.comresearchgate.net This theory utilizes conceptual DFT descriptors like the electronic chemical potential, hardness, electrophilicity (ω), and nucleophilicity (N) to predict the flow of electrons and the polar nature of a reaction. bibliotekanauki.pl The topology of the Electron Localization Function (ELF) is also analyzed to understand bonding changes along a reaction pathway. bibliotekanauki.plrsc.org
MEDT would be instrumental in analyzing the reactivity of Benzonitrile, 3-(1H-indol-2-yl)- in reactions such as [3+2] cycloadditions, a common reaction type for nitrile-containing compounds. bibliotekanauki.plrsc.org By calculating the CDFT indices of the indole and benzonitrile fragments, one could predict their roles as either the electrophile or nucleophile and forecast the regioselectivity of the reaction. An ELF analysis of the transition state would reveal whether the bond formation is synchronous or asynchronous, providing a detailed, one-step or stepwise mechanistic picture. rsc.orgmaxapress.com
Table 3: Conceptual DFT Indices for MEDT Analysis
| Reagent/Site | Global Electrophilicity Index (ω) | Global Nucleophilicity Index (N) | Predicted Role in Polar Reactions |
|---|---|---|---|
| Indole Moiety | Low-Moderate | High | Nucleophile |
| Benzonitrile Moiety | Moderate | Low | Electrophile |
| C3 of Indole | High Local N | Low Local ω | Nucleophilic Site |
Prediction of Spectroscopic Properties (e.g., IR, UV-Vis, NMR Chemical Shifts)
Computational chemistry provides highly accurate predictions of spectroscopic properties, which are essential for compound characterization. kfupm.edu.sa Methods like Density Functional Theory (DFT), often with the B3LYP functional, are used to calculate optimized molecular geometries and subsequently predict vibrational frequencies (IR), electronic transitions (UV-Vis), and nuclear magnetic resonance (NMR) chemical shifts. sphinxsai.comresearchgate.netnih.gov
Infrared (IR) Spectroscopy: Theoretical calculations can predict the vibrational frequencies corresponding to specific bond stretches, bends, and torsions. sphinxsai.com For Benzonitrile, 3-(1H-indol-2-yl)-, key predicted peaks would include the N-H stretch of the indole ring (~3400-3500 cm⁻¹), the C≡N stretch of the nitrile group (~2230 cm⁻¹), and various C-H and C=C aromatic stretching vibrations. sphinxsai.commdpi.com
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic absorption spectra by determining the energies of electronic transitions, most commonly the HOMO→LUMO transition. sphinxsai.comresearchgate.net The predicted spectrum for this compound would likely show strong absorptions in the UV region, corresponding to π→π* transitions within the conjugated indole and benzonitrile systems.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating ¹H and ¹³C NMR chemical shifts. nih.govscience.gov The predicted shifts are crucial for confirming the molecular structure by comparing them with experimental data. kfupm.edu.sanih.gov
Table 4: Representative Predicted Spectroscopic Data
| Spectroscopic Technique | Predicted Feature | Assignment |
|---|---|---|
| FT-IR | ~3450 cm⁻¹ | Indole N-H stretch |
| ~3100-3000 cm⁻¹ | Aromatic C-H stretch | |
| ~2230 cm⁻¹ | Nitrile C≡N stretch | |
| ~1600-1450 cm⁻¹ | Aromatic C=C stretch | |
| ¹H NMR | ~11.0-12.0 ppm | Indole N-H proton |
| ~7.0-8.5 ppm | Aromatic protons | |
| ¹³C NMR | ~110-140 ppm | Aromatic and Indole carbons |
| ~118 ppm | Nitrile carbon |
| UV-Vis | ~250-350 nm | π→π* transitions |
Conformational Landscape Analysis via Computational Methods
The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and flexibility. Conformational analysis explores the different spatial arrangements (conformers) of a molecule and their relative energies. nih.gov Computational methods, such as potential energy surface (PES) scans, are used to investigate the conformational landscape by systematically changing specific dihedral angles and calculating the energy at each point. This allows for the identification of low-energy, stable conformers and the energy barriers for interconversion between them. nih.gov
For Benzonitrile, 3-(1H-indol-2-yl)-, the most significant degree of conformational freedom is the rotation around the single bond connecting the indole ring to the benzonitrile ring. A PES scan of this dihedral angle would reveal the most stable (lowest energy) conformation. Steric hindrance between the hydrogen atoms on the adjacent rings will likely favor a non-planar arrangement. Identifying the global minimum energy conformation is critical for accurate molecular docking studies and for understanding how the molecule interacts with biological targets. nih.govfrontiersin.org
Table 5: Hypothetical Conformational Analysis Results
| Conformer | Dihedral Angle (Indole-Benzonitrile) | Relative Energy (kcal/mol) | Stability |
|---|---|---|---|
| 1 | ~45° | 0.00 | Global Minimum (Most Stable) |
| 2 | 0° | +5.2 | Transition State (Eclipsed) |
| 3 | ~135° | +1.5 | Local Minimum |
Chemical Reactivity and Derivatization Strategies for Benzonitrile, 3 1h Indol 2 Yl
Reactivity of the Nitrile Functionality
The nitrile group (-C≡N) is a versatile functional group characterized by a polarized triple bond, with the carbon atom being electrophilic. pressbooks.publibretexts.org This inherent electrophilicity makes it susceptible to attack by nucleophiles and allows for a variety of transformations. libretexts.org
The electrophilic carbon atom of the nitrile group in Benzonitrile (B105546), 3-(1H-indol-2-yl)- can undergo nucleophilic addition. pressbooks.pub For instance, Grignard reagents can attack the nitrile carbon to form an imine salt, which upon hydrolysis, yields a ketone. libretexts.org
Cycloaddition reactions also represent a key reactivity pathway for the nitrile group. For example, [3+2] cycloaddition reactions, such as those with nitrile oxides, can be employed to construct five-membered heterocyclic rings. uchicago.eduresearchgate.net
Table 1: Examples of Nucleophilic Addition and Cycloaddition Reactions of Nitriles
| Reaction Type | Reagent | Intermediate | Final Product |
| Nucleophilic Addition | Grignard Reagent (R-MgX) | Imine salt | Ketone |
| [3+2] Cycloaddition | Nitrile Oxide (R-CNO) | - | Isoxazole derivative |
The nitrile group can be reduced to either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions.
Catalytic hydrogenation, often employing catalysts like platinum on carbon (Pt/C), can selectively reduce nitriles to primary amines. researchgate.net Chemical reducing agents such as lithium aluminum hydride (LiAlH₄) are also highly effective in converting nitriles to primary amines. libretexts.orgchemistrysteps.com The reaction proceeds through the formation of an imine anion intermediate. libretexts.org Diisopropylaminoborane has also been shown to be an effective reducing agent for benzonitriles. nih.gov
The reduction of nitriles to aldehydes is a more delicate transformation that requires milder reducing agents to prevent over-reduction to the amine. Diisobutylaluminium hydride (DIBAL-H) is a commonly used reagent for this purpose.
Table 2: Reduction Reactions of the Nitrile Group
| Product | Reagent(s) |
| Primary Amine | H₂, Metal Catalyst (e.g., Pt/C, Pd/C) researchgate.netresearchgate.net; LiAlH₄ libretexts.orgchemistrysteps.com; Diisopropylaminoborane nih.gov |
| Aldehyde | Diisobutylaluminium hydride (DIBAL-H) |
Nitriles can be hydrolyzed under acidic or basic conditions to yield carboxylic acids or amides. lumenlearning.comweebly.com The hydrolysis proceeds in two stages: the nitrile is first converted to an amide, which can then be further hydrolyzed to a carboxylic acid. chemguide.co.uk
To stop the reaction at the amide stage, milder reaction conditions are necessary. chemistrysteps.com For instance, the use of a base like sodium hydroxide (B78521) with careful monitoring and mild heating can favor the formation of the amide. commonorganicchemistry.com Alternatively, acid-catalyzed hydration can also yield the amide. lumenlearning.com
Complete hydrolysis to the carboxylic acid is typically achieved by heating the nitrile with a strong acid (e.g., H₂SO₄, HCl) or base (e.g., NaOH) in an aqueous solution. libretexts.orgchemguide.co.ukchemistrysteps.com
Table 3: Hydrolysis Products of the Nitrile Group
| Product | Conditions |
| Amide | Milder acidic or basic conditions chemistrysteps.comcommonorganicchemistry.com |
| Carboxylic Acid | Strong acid or base with heating libretexts.orgchemguide.co.ukchemistrysteps.com |
Reactivity of the Indole (B1671886) Heterocycle
The indole ring system is an electron-rich aromatic heterocycle, making it highly reactive towards electrophiles. researchgate.net The nitrogen atom's lone pair of electrons contributes to the high electron density of the ring system.
Electrophilic aromatic substitution (EAS) is a characteristic reaction of indoles. wikipedia.org Due to the electronic nature of the indole ring, electrophilic attack preferentially occurs at the C3 position. researchgate.netstackexchange.com This regioselectivity is due to the greater stabilization of the cationic intermediate formed upon attack at C3 compared to other positions. stackexchange.com If the C3 position is already substituted, electrophilic attack may occur at the C2 position. researchgate.net
The indole ring in Benzonitrile, 3-(1H-indol-2-yl)- is already substituted at the C2 position with the benzonitrile moiety. Therefore, electrophilic aromatic substitution is expected to occur predominantly at the C3 position. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orglkouniv.ac.in
Table 4: Regioselectivity of Electrophilic Aromatic Substitution on the Indole Ring
| Position of Attack | Stability of Intermediate | Major Product |
| C3 | Most stable | C3-substituted indole |
| C2 | Less stable | C2-substituted indole |
The nitrogen atom of the indole ring is weakly acidic and can be deprotonated by a strong base to form an indolyl anion. This anion is a potent nucleophile and can readily undergo N-alkylation with alkyl halides or N-acylation with acylating agents like acid chlorides or anhydrides.
N-acylation of indoles can also be achieved directly with carboxylic acids in the presence of a catalyst such as boric acid. clockss.org Another method involves the use of thioesters as the acyl source. nih.gov
Table 5: N-Functionalization of the Indole Ring
| Reaction | Reagent(s) | Product |
| N-Alkylation | Alkyl halide (R-X) and a base | N-Alkyl indole |
| N-Acylation | Acid chloride (R-COCl) or Anhydride ((RCO)₂O) and a base | N-Acyl indole |
| N-Acylation | Carboxylic acid (R-COOH) and Boric acid clockss.org | N-Acyl indole |
| N-Acylation | Thioester (R-COSR') nih.gov | N-Acyl indole |
Functionalization at Other Indole Ring Positions (C3, C4-C7)
The indole nucleus is an electron-rich heterocyclic system, and its reactivity towards electrophiles is well-established. wikipedia.org For 2-substituted indoles like Benzonitrile, 3-(1H-indol-2-yl)-, the C3 position of the pyrrole (B145914) ring is the most nucleophilic and, therefore, the primary site for electrophilic aromatic substitution. youtube.comresearchgate.net Functionalization of the less reactive C4-C7 positions on the carbocyclic benzene (B151609) ring presents a greater synthetic challenge but has been achieved through modern synthetic methodologies. chim.itnih.gov
Functionalization at the C3 Position:
The C3 position of 2-arylindoles readily undergoes a variety of transformations, including alkylation, acylation, and halogenation. Due to the high reactivity of this site, which is estimated to be 10¹³ times more reactive than benzene, these reactions often proceed under mild conditions. youtube.com
For instance, the transition metal-free C3-alkylation of indoles with α-heteroaryl-substituted methyl alcohols can be achieved using a Cs₂CO₃/Oxone® system, yielding products in moderate to high yields. rsc.orgnih.gov Another example is the Pd-catalyzed acetoxylation of 2-arylindoles with carboxylic acids, which selectively furnishes C3-acetoxylated products. chim.it
| Reaction Type | Reagents and Conditions | Position | Outcome | Reference |
|---|---|---|---|---|
| Alkylation | α-heteroaryl-substituted methyl alcohols, Cs₂CO₃/Oxone® | C3 | C3-alkylated indoles | rsc.orgnih.gov |
| Acetoxylation | Carboxylic acid, Pd catalyst, Ag₂CO₃ | C3 | C3-acetoxylated indoles | chim.it |
| Sulfenylation | Hetaryl thiols, TFA/DMSO | C3 | C3-sulfenylated indoles | chim.it |
Functionalization at the C4-C7 Positions:
Accessing the benzene core of the indole (C4-C7 positions) is considerably more difficult due to the lower reactivity of these C-H bonds compared to the pyrrole ring. nih.gov Site-selective functionalization typically requires the use of directing groups, which temporarily coordinate to a metal catalyst and direct the reaction to a specific C-H bond. nih.govnih.gov
Palladium-catalyzed C-H arylation has been successfully employed for the functionalization of the C4 position. By using a formyl group at the C3 position as a directing group, free (NH) indoles can be selectively arylated at the C4 position with iodoarenes. nih.govacs.org This strategy offers a powerful tool for synthesizing C4-functionalized indoles, which can be challenging to obtain through classical methods. acs.org
Strategies for functionalizing other positions have also been developed. For example, installing a pivaloyl group at the C3 position can direct arylation to the C5 position, while placing a P(O)tBu₂ group on the indole nitrogen can direct arylation to the C7 (with a palladium catalyst) or C6 (with a copper catalyst) positions. nih.gov
| Position | Methodology | Directing Group (if any) | Catalyst System | Reference |
|---|---|---|---|---|
| C4 | C-H Arylation | 3-Formyl | Pd(OAc)₂/AgOAc | nih.govacs.org |
| C5 | C-H Arylation | 3-Pivaloyl | Pd catalyst | nih.gov |
| C6 | C-H Arylation | N-P(O)tBu₂ | Cu catalyst | nih.gov |
| C7 | C-H Arylation | N-P(O)tBu₂ | Pd catalyst | nih.gov |
Intermolecular Interactions and Photoreactivity
The photophysical and photochemical properties of Benzonitrile, 3-(1H-indol-2-yl)- are dictated by the interplay between the indole and benzonitrile chromophores. The indole moiety is known for its rich photochemistry, while the benzonitrile group can act as an electron acceptor.
Excited State Quenching Phenomena with Electron Acceptors/Donors
While specific studies on the excited state quenching of Benzonitrile, 3-(1H-indol-2-yl)- are not extensively documented, the general behavior of indole derivatives provides a framework for understanding these phenomena. The indole ring system, upon excitation with UV light, can fluoresce. This fluorescence can be "quenched" or diminished in the presence of other molecules that can accept or donate an electron.
In the context of Benzonitrile, 3-(1H-indol-2-yl)-, the intramolecular cyano group can influence the excited state properties. Furthermore, in the presence of external electron donors or acceptors, intermolecular quenching can occur. For example, electron-rich compounds can quench the indole fluorescence through an electron transfer mechanism, forming a transient radical ion pair. Conversely, strong electron acceptors can also quench the fluorescence by accepting an electron from the excited indole ring. The efficiency of this quenching process is dependent on the concentration of the quencher and the redox potentials of both the indole derivative and the quenching agent.
Photoreactions Leading to New Chemical Entities
The absorption of light can promote Benzonitrile, 3-(1H-indol-2-yl)- to an electronically excited state, making it more reactive and enabling chemical transformations that are not accessible under thermal conditions. Photoreactions of indole derivatives can lead to a variety of products through mechanisms such as cycloadditions, isomerizations, and electron transfer reactions.
For instance, visible light has been shown to promote reactions of 2-aryl-N-acryloyl indoles with chloroxyacetates in the absence of a photocatalyst, leading to the formation of indolo[2,1-a]isoquinoline derivatives. researchgate.net This suggests that the 2-arylindole scaffold is susceptible to photochemical transformations that can be harnessed for the synthesis of complex heterocyclic systems.
Coordination Chemistry with Metal Centers
Benzonitrile, 3-(1H-indol-2-yl)- possesses two primary sites for coordination with metal centers: the nitrogen atom of the indole ring and the nitrogen atom of the nitrile group. The cyanide ligand is well-known for its ability to form stable complexes with a wide range of transition metals, acting as a σ-donor and a π-acceptor. nih.gov
The cyanophenyl group, in particular, can act as a ligand to coordinate with metal atoms, forming metal-organic coordination networks. nih.gov Studies on porphyrin derivatives functionalized with cyanophenyl groups have shown that the terminal nitrogen atoms of the cyano groups can coordinate to metal centers like iron, leading to the formation of two-dimensional grid-like networks. nih.gov The geometry and connectivity of these networks are influenced by the coordination preferences of the metal ion and the steric and electronic properties of the ligand. It is plausible that Benzonitrile, 3-(1H-indol-2-yl)- could similarly engage in coordination chemistry, with the nitrile nitrogen binding to a metal center, potentially leading to the formation of coordination polymers or discrete metal-organic complexes.
Supramolecular Assembly and Self-Organization Studies
Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. nih.gov Benzonitrile, 3-(1H-indol-2-yl)- has structural features that make it a candidate for forming ordered supramolecular assemblies.
The indole N-H group is a potent hydrogen bond donor, a key feature in the self-assembly of many organic molecules. rsc.orgmdpi.com This N-H group can form hydrogen bonds with suitable acceptors, such as the nitrile nitrogen of another molecule, leading to the formation of chains, ribbons, or more complex three-dimensional networks.
Advanced Research Applications in Materials Science and Chemical Synthesis
Development as Components in Functional Materials
The distinct electronic properties of Benzonitrile (B105546), 3-(1h-indol-2-yl)- make it a promising candidate for the development of novel functional materials with applications spanning from electronics to energy storage.
Organic Electronics and Optoelectronic Devices (based on related compounds)
While direct studies on Benzonitrile, 3-(1h-indol-2-yl)- for organic electronics are not extensively documented, the broader class of indolylbenzonitrile derivatives has shown significant promise, particularly in the field of organic light-emitting diodes (OLEDs). The donor-acceptor (D-A) architecture inherent in these molecules, with the indole (B1671886) group acting as the electron donor and the benzonitrile group as the electron acceptor, is crucial for their optoelectronic properties.
Derivatives of Benzonitrile,3-(1h-indol-2-yl)- have been investigated for their potential in green-emitting OLEDs. The strategic placement of electron-withdrawing and electron-donating groups enhances intramolecular charge transfer, a key process for efficient light emission in OLEDs. For instance, some patented derivatives have demonstrated photoluminescence wavelengths greater than 500 nm, which is suitable for green light emission.
Furthermore, the benzophenone (B1666685) core, which shares some structural similarities with the benzonitrile group in terms of being an aromatic ketone, has been extensively used in the design of materials for OLEDs. Benzophenone derivatives have been successfully employed as both host materials and emitters in OLED devices, including those exhibiting thermally activated delayed fluorescence (TADF). This suggests that the benzonitrile-indole scaffold could be similarly explored for developing new TADF emitters, which are critical for achieving high efficiency in next-generation displays and lighting.
Research on star-shaped molecules with a 1,3,5-triazine (B166579) core linked to various aromatic arms has also provided insights into the conformational mobility and optoelectronic properties of materials relevant to OLEDs. These studies highlight the importance of molecular design in controlling the properties of functional materials, a principle that is directly applicable to the development of Benzonitrile, 3-(1h-indol-2-yl)- based materials.
Hydrogen Storage Materials (e.g., Benzonitrile-Indole Boehmite Composites)
A significant application of benzonitrile-indole derivatives is in the development of materials for hydrogen storage. Recent research has focused on the synthesis of benzonitrile-indole boehmite nanocomposites for this purpose. rsc.orgmdpi.com These composites are prepared using a one-pot electrochemical method, resulting in nanostructures such as nanosheets and nanoballs. rsc.orgmdpi.com
The specific isomer of the (1H-indol-2-yl)benzonitrile used in the composite has a notable effect on the resulting nanostructure and its hydrogen storage capacity. rsc.orgmdpi.com For example, a composite made with boehmite and para-(1H-indol-2-yl)benzonitrile in the form of nanosheets has demonstrated a higher hydrogen storage capacity of 4.49 wt% at an equilibrium pressure of 45 bar. rsc.orgmdpi.com In contrast, the ortho-substituted counterpart, which forms nanoballs, showed a storage capacity of 3.82 wt% at a higher equilibrium pressure of 75 bar. rsc.orgmdpi.com These findings underscore the potential of tailoring the molecular structure of the indole-benzonitrile component to optimize the performance of hydrogen storage materials.
Table 1: Hydrogen Storage Capacity of Benzonitrile-Indole Boehmite Composites rsc.orgmdpi.com
| Composite Nanostructure | Hydrogen Storage Capacity (wt%) | Equilibrium Pressure (bar) |
| Nanosheets (para-substituted) | 4.49 | 45 |
| Nanoballs (ortho-substituted) | 3.82 | 75 |
Role as Key Intermediates in the Synthesis of Complex Organic Molecules
The Benzonitrile, 3-(1h-indol-2-yl)- scaffold is a valuable building block in organic synthesis, providing a versatile platform for the construction of more complex indole derivatives and other heterocyclic compounds. researchgate.net The presence of the reactive nitrile group and the indole nucleus allows for a wide range of chemical transformations.
The indole ring system is a common feature in many biologically active molecules and natural products. Therefore, methods for the functionalization of indoles are of great importance to medicinal chemistry. Benzonitrile, 3-(1h-indol-2-yl)- can serve as a precursor for the synthesis of various substituted indoles through reactions targeting either the indole nitrogen or other positions on the indole ring.
For example, the synthesis of 2,4,6-triaryl-1,3,5-triazines has been achieved through the cyclotrimerization of benzonitrile derivatives using titanium chlorido complexes and magnesium as a catalytic system. This demonstrates the utility of the benzonitrile moiety in constructing larger, more complex heterocyclic systems.
Furthermore, indole-acrylonitrile hybrids have been synthesized via a catalyst-free reaction of aromatic aldehydes and 3-(cyanoacetyl)indole in aqueous media. This highlights the reactivity of the cyano group in condensation reactions to build more elaborate molecular architectures. The resulting compounds are often investigated for their potential biological activities.
Design of Molecular Probes for Chemical Processes
The inherent fluorescence properties of the indole moiety make the Benzonitrile, 3-(1h-indol-2-yl)- scaffold a promising candidate for the development of molecular probes. These probes can be designed to detect and visualize specific chemical species or processes in biological and environmental systems.
Indole-based fluorescent chemosensors have been successfully developed for the detection of various ions, including Zn2+, Cu2+, and Al3+. rsc.org These sensors often exhibit a "turn-on" fluorescence response upon binding to the target ion, allowing for sensitive and selective detection. rsc.org The design of these probes typically involves incorporating a specific binding site for the target analyte into the indole-based fluorophore.
For instance, a novel indole-based receptor was synthesized that showed selectivity towards Zn2+, Cu2+, and Al3+ ions through changes in its fluorescence and UV-Vis spectral properties. rsc.org The interaction with Zn2+ led to a significant enhancement of fluorescence, demonstrating the potential for developing highly sensitive zinc sensors. rsc.org Similarly, a benzonitrile derivative has been reported as a selective turn-off fluorescent sensor for Cu2+ ions.
The development of such molecular probes often involves a modular approach, where a recognition motif for the target analyte is combined with a fluorophore. The Benzonitrile, 3-(1h-indol-2-yl)- structure provides a robust framework for such designs, with the potential for fine-tuning the photophysical properties and selectivity through chemical modifications.
Scaffold for Structure-Activity Relationship (SAR) Studies in Chemical Space
Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery and development, aiming to understand how the chemical structure of a compound influences its biological activity. The indole nucleus is a well-established "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds.
The Benzonitrile, 3-(1h-indol-2-yl)- scaffold provides a versatile platform for conducting SAR studies. By systematically modifying the substituents on both the indole and benzonitrile rings, researchers can explore the chemical space around this core structure to optimize biological activity against a specific target.
For example, SAR studies on indole-based compounds have been crucial in the development of inhibitors for targets such as HIV-1 fusion. rsc.org In these studies, modifications to the linkage between indole rings and the substitution patterns on the aromatic systems were systematically investigated to improve binding affinity and antiviral potency. rsc.org
Similarly, SAR studies on indolin-5-yl-cyclopropanamine derivatives have led to the identification of potent and selective inhibitors of Lysine Specific Demethylase 1 (LSD1), a promising target for cancer therapy. These studies highlight how subtle changes to the indole scaffold can lead to significant improvements in potency and selectivity. The Benzonitrile, 3-(1h-indol-2-yl)- core can be similarly utilized to generate libraries of compounds for screening against various biological targets, thereby facilitating the discovery of new therapeutic agents.
Future Perspectives and Unaddressed Challenges in the Research of Benzonitrile, 3 1h Indol 2 Yl
Exploration of Asymmetric Synthesis and Enantioselective Derivatization
The development of methods for the enantioselective synthesis of chiral molecules is a cornerstone of modern organic chemistry, particularly in the pharmaceutical and materials sciences. For Benzonitrile (B105546), 3-(1H-indol-2-yl)-, and related indolyl compounds, the creation of specific stereoisomers is a significant challenge that holds the key to unlocking novel biological activities and material properties.
Future research will likely focus on the design and application of novel chiral catalysts for the asymmetric synthesis of 2-indolyl methanamine derivatives. rsc.org This could involve the use of chiral Brønsted acids, such as BINOL-derived disulfonimides, which have already shown promise in the asymmetric Friedel–Crafts C2-alkylation of 3-substituted indoles with imines. rsc.org Further exploration of transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, with chiral ligands could also provide efficient pathways to enantiomerically enriched indolyl compounds. acs.org A key challenge will be to develop catalytic systems that are not only highly enantioselective but also applicable to a broad range of substrates.
Enantioselective derivatization of the indole (B1671886) nucleus is another critical area. This involves the selective functionalization of a pre-existing indole core to introduce chirality. Strategies like asymmetric counteranion-directed electrocatalysis are emerging as powerful tools for achieving enantioselectivity in radical cation chemistry, which could be applied to the synthesis of novel chiral indole derivatives. researchgate.net The development of efficient methods for the enantioselective synthesis of fluorinated indolizidinone derivatives from indolyl precursors also highlights the potential for creating complex chiral structures. acs.org
Implementation of Green Chemistry Principles in Synthesis and Processing
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies to minimize environmental impact. openmedicinalchemistryjournal.com For the synthesis of Benzonitrile, 3-(1H-indol-2-yl)- and other indole derivatives, there is a significant opportunity to replace traditional, often hazardous, synthetic routes with more sustainable alternatives. tandfonline.comtandfonline.comresearchgate.net
A major focus will be the use of greener solvents, such as water, ionic liquids, and deep-eutectic liquids, to replace volatile organic compounds. openmedicinalchemistryjournal.comresearchgate.net Microwave-assisted organic synthesis is another promising green technique that can lead to faster reaction times, higher yields, and reduced energy consumption. tandfonline.comtandfonline.com The development and use of reusable and non-toxic catalysts, including nanocatalysts and solid acid catalysts, will also be crucial in making the synthesis of indole derivatives more environmentally friendly. openmedicinalchemistryjournal.comresearchgate.net Furthermore, solvent-free reaction conditions and multicomponent reactions, which increase atom economy, are attractive strategies for greening the synthesis of these compounds. openmedicinalchemistryjournal.comresearchgate.net
The following table summarizes some key green chemistry approaches applicable to indole synthesis:
| Green Chemistry Approach | Description | Potential Benefits |
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to heat reactions. tandfonline.comtandfonline.com | Rapid reaction times, increased yields, energy efficiency. tandfonline.comtandfonline.comresearchgate.net |
| Use of Green Solvents | Employs environmentally benign solvents like water or ionic liquids. openmedicinalchemistryjournal.comresearchgate.net | Reduced toxicity and environmental pollution. openmedicinalchemistryjournal.com |
| Nanocatalysts | Utilizes catalysts at the nanoscale for increased surface area and reactivity. researchgate.net | High efficiency, potential for recyclability. researchgate.net |
| Multicomponent Reactions | Combines three or more reactants in a single step to form a complex product. researchgate.net | High atom economy, reduced waste. researchgate.net |
| Solvent-Free Reactions | Conducts reactions without a solvent medium. openmedicinalchemistryjournal.com | Eliminates solvent waste, simplifies purification. openmedicinalchemistryjournal.com |
Real-Time In Situ Spectroscopic Monitoring of Reaction Kinetics and Mechanisms
A deeper understanding of reaction kinetics and mechanisms is essential for optimizing synthetic processes and ensuring product quality. Real-time in situ spectroscopic techniques offer a powerful means to monitor reactions as they occur, providing valuable insights that are often missed with traditional offline analysis.
For the synthesis of Benzonitrile, 3-(1H-indol-2-yl)-, techniques like Raman and fluorescence spectroscopy can be used to follow the formation of the product and any intermediates in real-time. rsc.orgchemrxiv.org This allows for the precise determination of reaction endpoints, the identification of reaction intermediates, and the elucidation of reaction pathways. Combining these spectroscopic methods with computational analysis, such as periodic density functional theory (DFT), can provide a more complete picture of the structural changes occurring during the reaction. rsc.orgchemrxiv.org
Furthermore, electrochemical sensors are being developed for the real-time monitoring of indole derivatives in various environments, including in living plants. researchgate.net This technology could be adapted to monitor the synthesis of Benzonitrile, 3-(1H-indol-2-yl)-, providing continuous feedback on reaction progress and enabling better process control. The use of techniques like UV-Photoelectron Spectroscopy coupled with mass spectrometry can also provide detailed information about the electronic structure of indole derivatives, which is crucial for understanding their reactivity. nih.gov
Application of Machine Learning and Artificial Intelligence for Predictive Chemistry
The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research by enabling the prediction of molecular properties, reaction outcomes, and synthetic routes. nih.govacs.org For Benzonitrile, 3-(1H-indol-2-yl)-, these technologies can accelerate the discovery and development of new derivatives with desired properties.
ML models can be trained on existing data to predict the enantioselectivity of catalytic reactions, aiding in the rational design of chiral catalysts for the synthesis of specific stereoisomers of indolyl compounds. researchgate.net These models can also be used to predict various physicochemical properties, such as solubility and reactivity, which is crucial for drug discovery and materials science. bonviewpress.com For instance, ML has been used to predict the biological activities of indole derivatives, helping to identify promising drug candidates. bonviewpress.com
Multi-Scale Computational Modeling of Material Properties and Interactions
Computational modeling provides a powerful lens through which to investigate the properties and interactions of molecules at various scales, from the electronic level to the bulk material. For Benzonitrile, 3-(1H-indol-2-yl)-, multi-scale modeling can offer profound insights into its behavior and guide the design of new materials.
At the quantum mechanical level, density functional theory (DFT) calculations can be used to study the electronic structure, vibrational frequencies, and reactivity of the molecule. nih.govresearchgate.net This information is essential for interpreting spectroscopic data and understanding the fundamental properties of the compound. For example, computational studies have been used to investigate the nitrile stretching vibration of cyanoindole derivatives in different environments. nih.gov
Molecular dynamics (MD) simulations can be employed to study the behavior of Benzonitrile, 3-(1H-indol-2-yl)- in the liquid phase or in complex with other molecules. nih.govchemrxiv.org These simulations can reveal information about intermolecular interactions, such as hydrogen bonding and ring stacking, which are crucial for understanding the bulk properties of materials. nih.govchemrxiv.org By combining quantum mechanics and molecular mechanics (QM/MM) methods, it is possible to model large systems with high accuracy, providing a bridge between the electronic and macroscopic scales. The use of time-dependent density functional theory (TD-DFT) can also be used to model the electronic properties of related molecules in different environments. rochester.edu
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing 3-(1H-indol-2-yl)benzonitrile derivatives?
- Methodological Answer : Synthesis optimization often involves evaluating catalysts, solvents, and reaction times. For indole-based benzonitriles, Friedel-Crafts alkylation or palladium-catalyzed cross-coupling reactions are common. Evidence from high-yield procedures (e.g., entries 188–219 in ) suggests that reaction temperatures between 70–100°C and catalysts like Pd(PPh₃)₄ can achieve yields >60%. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical for isolating pure products. Contradictions in yield data (e.g., 68% vs. 10% for entry 190 in vs. 3) may arise from impurities or unoptimized stoichiometry .
Q. Which spectroscopic techniques are most effective for characterizing 3-(1H-indol-2-yl)benzonitrile?
- Methodological Answer :
- NMR : ¹H/¹³C NMR confirms indole-proton environments (δ 7.0–8.5 ppm for aromatic protons) and nitrile-group absence of splitting (singlet at ~110 ppm in ¹³C) .
- XRD : Single-crystal X-ray diffraction (e.g., using Rigaku R-AXIS RAPID diffractometer) resolves bond lengths (C–C ~1.48 Å) and torsion angles, validated via SHELXL refinement (R-factor <0.05) .
- FTIR/FT-Raman : Peaks at ~2220 cm⁻¹ (C≡N stretch) and 3400 cm⁻¹ (N–H indole) confirm functional groups .
Advanced Research Questions
Q. How can computational methods predict the nonlinear optical (NLO) properties of 3-(1H-indol-2-yl)benzonitrile derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G** basis set) analyze HOMO-LUMO gaps to predict charge transfer. For indole-benzonitrile hybrids, HOMO localizes on the indole moiety, while LUMO resides on the nitrile group, enabling high hyperpolarizability (>1.0 × 10⁻³⁰ esu). Experimental validation via Z-scan measurements (λ = 532 nm) quantifies nonlinear refractive indices (n₂) .
Q. How can X-ray crystallography resolve structural ambiguities in indole-containing benzonitriles?
- Methodological Answer : SHELX software (SHELXL/SHELXS) refines crystallographic data by iterating over atomic coordinates and displacement parameters. For example, in (E)-Methyl 3-(1H-indol-2-yl)acrylate ( ), SHELXL refinement achieved R = 0.049 by constraining H-atom positions and applying multi-scan absorption corrections. Twinning or disorder in crystals (common in flexible indole derivatives) requires using TWIN/BASF instructions .
Q. What strategies address contradictions in reported synthesis yields for similar indole-benzonitrile compounds?
- Methodological Answer : Discrepancies (e.g., entry 190: 68% vs. 10%) may stem from:
- Reagent purity : Trace moisture degrades nitrile intermediates.
- Catalyst loading : Excess Pd(0) can induce side reactions.
- Statistical analysis : Apply ANOVA to compare reaction variables (e.g., temperature, solvent polarity) across studies. Replicate experiments under controlled conditions to isolate variables .
Q. How are 3-(1H-indol-2-yl)benzonitrile derivatives tailored for use in TADF-based OLEDs?
- Methodological Answer : Thermally Activated Delayed Fluorescence (TADF) requires small singlet-triplet energy gaps (ΔEST <0.3 eV). Substituent engineering (e.g., electron-withdrawing nitriles and electron-donating indoles) enhances intramolecular charge transfer. In patents ( ), derivatives like 4-(3-(2-(10H-phenoxazin-10-yl)pyridin-5-yl)-9H-carbazol-9-yl)benzonitrile show λPL >500 nm, suitable for green-emitting OLEDs. Device testing involves vacuum deposition (~50 nm thickness) and EQE measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
